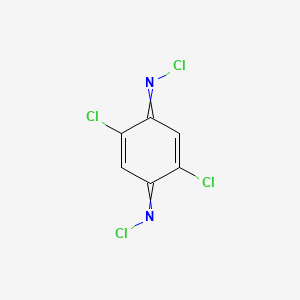
N,N'-(2,5-Dichlorocyclohexa-2,5-diene-1,4-diylidene)dihypochlorous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2,5-Dichlorocyclohexa-2,5-diene-1,4-diylidene)dihypochlorous amide: This compound contains a quinoid fragment, which is known to exhibit a broad spectrum of biological activities .
Preparation Methods
The synthesis of N,N’-(2,5-Dichlorocyclohexa-2,5-diene-1,4-diylidene)dihypochlorous amide involves the reaction of (chlorosulfanyl)benzenes with benzene-1,4-diamines. This reaction can be carried out in pyridine at a low temperature of 0°C . Another method involves the reaction of arenethiols with N,N’-dichlorocyclohexa-2,5-diene-1,4-diylidene
Chemical Reactions Analysis
N,N’-(2,5-Dichlorocyclohexa-2,5-diene-1,4-diylidene)dihypochlorous amide undergoes various chemical reactions, including oxidation and substitution. Common reagents used in these reactions include m-chloroperoxybenzoic acid, which can oxidize the compound to form bis-sulfonamides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has been studied for its potential biological activities, including antifungal, antibacterial, anti-inflammatory, antiallergic, and anticancer properties . It is also used in the synthesis of other sulfur-containing derivatives, which have applications in medicine, agriculture, and industry . The quinoid fragment in the compound is particularly significant for its biological activity.
Mechanism of Action
The mechanism of action of N,N’-(2,5-Dichlorocyclohexa-2,5-diene-1,4-diylidene)dihypochlorous amide involves its interaction with various molecular targets and pathways. The quinoid fragment is known to interact with cellular components, leading to its biological effects . detailed studies on the specific molecular targets and pathways involved are limited.
Comparison with Similar Compounds
Similar compounds include N,N’-bis(arylsulfanyl)cyclohexa-2,5-diene-1,4-diimines and N,N’-(cyclohexa-2,5-diene-1,4-diylidene)bis(arenesulfinamides) . These compounds also contain quinoid fragments and exhibit similar biological activities. N,N’-(2,5-Dichlorocyclohexa-2,5-diene-1,4-diylidene)dihypochlorous amide is unique due to its specific structure and the presence of chlorine atoms, which may influence its reactivity and biological properties.
Properties
CAS No. |
31352-26-8 |
|---|---|
Molecular Formula |
C6H2Cl4N2 |
Molecular Weight |
243.9 g/mol |
IUPAC Name |
1-N,4-N,2,5-tetrachlorocyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C6H2Cl4N2/c7-3-1-5(11-9)4(8)2-6(3)12-10/h1-2H |
InChI Key |
UZJCAGVRGAVEDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NCl)C=C(C1=NCl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















